
2-(Thian-3-yloxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-3-yloxy)ethan-1-amine is an organic compound characterized by the presence of a thiane ring attached to an ethanamine group through an oxygen atom. This compound has a molecular weight of 161.3 g/mol and is primarily used in research and development settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yloxy)ethan-1-amine typically involves the nucleophilic substitution reaction of thiane derivatives with ethanamine. One common method is the reaction of thiane-3-ol with 2-chloroethanamine under basic conditions to form the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thian-3-yloxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(Thian-3-yloxy)ethan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Thian-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine: Similar structure but with the oxygen atom attached to the fourth position of the thiane ring.
2-(Thian-3-yloxy)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
2-(thian-3-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-2-1-5-10-6-7/h7H,1-6,8H2 |
Clé InChI |
CWKGOOWKMOLLMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


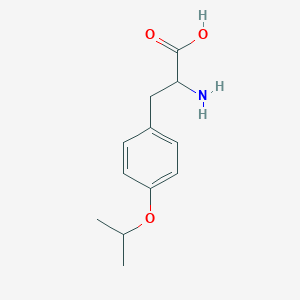
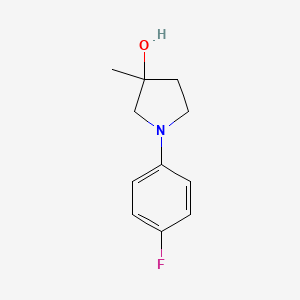

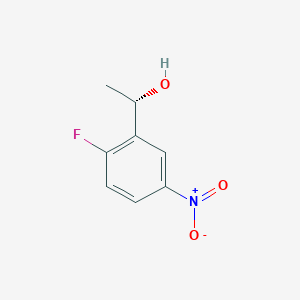
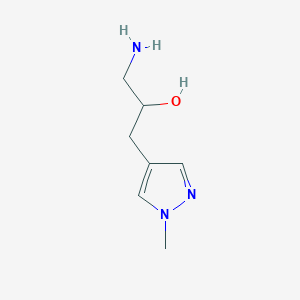
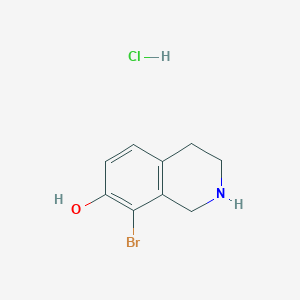
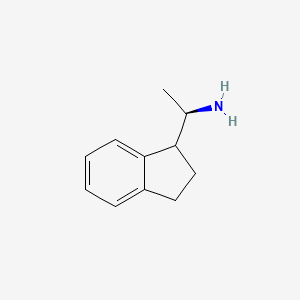
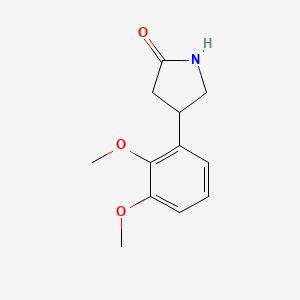
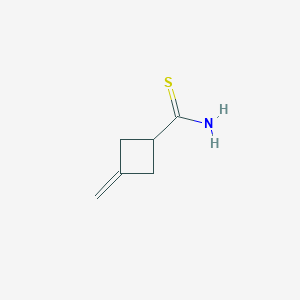
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
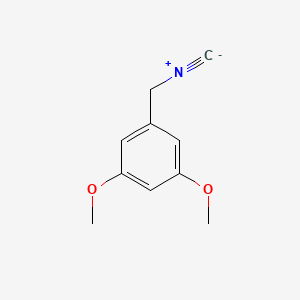
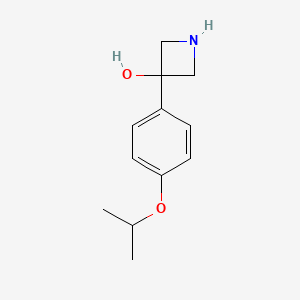
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)

